8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid
Description
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5/c1-13(2,3)21-12(20)16-6-4-14(5-7-16)9(10(17)18)8-15-11(14)19/h9H,4-8H2,1-3H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTDYNSRUVDABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CNC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129397 | |
| Record name | 2,8-Diazaspiro[4.5]decane-4,8-dicarboxylic acid, 1-oxo-, 8-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357351-88-2 | |
| Record name | 2,8-Diazaspiro[4.5]decane-4,8-dicarboxylic acid, 1-oxo-, 8-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357351-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Diazaspiro[4.5]decane-4,8-dicarboxylic acid, 1-oxo-, 8-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a spirocyclic amine with tert-butyl chloroformate under controlled conditions to introduce the tert-butoxycarbonyl (Boc) protecting group. This is followed by oxidation and carboxylation reactions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Reactivity
The compound's reactivity is significantly influenced by its functional groups, particularly the carboxylic acid and carbonyl moieties. These functional groups allow for typical reactions such as nucleophilic additions and substitutions, making the compound versatile in synthetic pathways. The presence of the tert-butoxycarbonyl (Boc) protecting group is particularly beneficial in peptide synthesis and other organic reactions, providing steric protection that allows selective reactions at other sites on the molecule.
Common Reactions
- Oxidation : Can introduce additional functional groups.
- Reduction : Modifies the spirocyclic structure.
- Substitution : Nucleophilic substitution can replace the Boc group with other functional groups.
Medicinal Chemistry
The compound is being explored for its potential therapeutic properties. Its unique structural features make it a candidate for drug development, particularly as a precursor for bioactive compounds. Research indicates that it may interact with specific molecular targets, modulating enzyme activity and influencing biological processes.
Organic Synthesis
As a building block in organic synthesis, this compound facilitates the creation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in developing new materials and pharmaceuticals.
Biochemical Probes
Investigations into its use as a biochemical probe are ongoing. The compound's structure allows for interactions with biological macromolecules, which can be useful in studying cellular mechanisms and pathways.
Industrial Applications
In industrial settings, 8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid can be utilized in the development of advanced materials and polymers due to its unique properties and reactivity profiles.
Mechanism of Action
The mechanism of action of 8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. This compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
(a) 8-(tert-Butoxycarbonyl)-3-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid (CAS 1160246-82-1)
- Key Difference : The 3-oxo group replaces the 1-oxo group in the parent compound.
- Impact : The shifted keto group alters hydrogen-bonding interactions with biological targets. This derivative shows reduced activity in serine protease inhibition assays compared to the 1-oxo variant .
- Similarity Score : 0.94 (based on structural similarity algorithms) .
(b) tert-Butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1375303-54-0)
(c) 8-(3,5-Diiodopyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one
- Key Difference : A diiodopyridine group replaces the Boc-protected amine.
- This compound was synthesized via microwave-assisted coupling, achieving a yield of 72% .
Core Structural Modifications
(a) tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate (CAS 1341039-08-4)
(b) 1-[(tert-Butoxy)carbonyl]-8,8-dioxo-8λ⁶-thia-1-azaspiro[4.5]decane-4-carboxylic acid (CAS 17106-12-6)
- Key Difference : A sulfone group replaces one nitrogen in the diazaspiro core.
- Impact : The sulfone enhances metabolic stability but introduces steric hindrance, lowering enzymatic inhibition potency .
Data Table: Comparative Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Similarity Score |
|---|---|---|---|---|---|
| 8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid | 1357351-88-2 | C₁₄H₂₂N₂O₅ | 284.36 | Boc, 1-oxo, carboxylic acid | 1.00 (Reference) |
| 8-(tert-Butoxycarbonyl)-3-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid | 1160246-82-1 | C₁₄H₂₂N₂O₅ | 284.36 | Boc, 3-oxo, carboxylic acid | 0.94 |
| tert-Butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | 1375303-54-0 | C₂₀H₂₅FN₂O₃ | 360.43 | Boc, 3-oxo, 4-fluorophenyl | 0.88 |
| 8-(3,5-Diiodopyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one | N/A | C₁₃H₁₄I₂N₃O | 505.09 | Diiodopyridine, 1-oxo | 0.82* |
*Estimated based on structural divergence from the parent compound. Data compiled from .
Q & A
Basic: What are the key steps for synthesizing 8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid?
Methodological Answer:
The synthesis typically involves:
Spirocyclic Core Formation : Cyclization of a piperidone or pyrrolidine derivative with a ketone or ester to form the spiro[4.5]decane scaffold.
Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA in THF/DCM) to protect the secondary amine .
Carboxylic Acid Functionalization : Hydrolysis of a methyl or ethyl ester (e.g., using LiOH or NaOH in aqueous THF/MeOH) to yield the carboxylic acid moiety.
Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization to isolate the product.
Critical Note : Monitor reaction progress via TLC or LC-MS to avoid over- or under-protection of reactive sites.
Advanced: How can X-ray crystallography resolve structural ambiguities in spirocyclic compounds like this derivative?
Methodological Answer:
X-ray crystallography is essential for confirming the spirocyclic conformation and stereochemistry:
Crystal Growth : Use slow evaporation (e.g., in EtOAc/hexane) or vapor diffusion to obtain high-quality single crystals.
Data Collection : Employ a synchrotron source or in-house diffractometer (e.g., Mo/Kα radiation, λ = 0.71073 Å).
Refinement : Use SHELXL or Olex2 for structure solution and refinement. Pay attention to:
- Torsion Angles : Verify the spiro junction (C4-C5-N8-C9) to confirm the non-planar geometry.
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., between the carboxylic acid and Boc groups) to assess packing stability .
Data Contradiction Example : Discrepancies in NMR-derived dihedral angles vs. crystallographic data may arise from dynamic effects in solution; use DFT calculations (e.g., Gaussian) to model conformer populations .
Basic: What analytical techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Identify spirocyclic protons (δ 1.4–2.8 ppm for CH2 groups) and Boc tert-butyl signals (δ 1.4 ppm).
- 2D Experiments (HSQC, HMBC) : Confirm connectivity between the spirocyclic core and Boc/carboxylic acid groups.
- LC-MS : Confirm molecular weight ([M+H]+ ~ 325–330 Da) and purity (>95%).
- IR Spectroscopy : Detect Boc carbonyl (~1700 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .
Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be addressed?
Methodological Answer:
Contradictions often arise from:
Protonation State : The carboxylic acid (pKa ~2.5) is ionized in polar solvents (e.g., water, MeOH) but neutral in nonpolar solvents (e.g., DCM). Adjust pH during solubility assays.
H-Bonding Networks : In DMSO, the carboxylic acid forms strong H-bonds, reducing apparent solubility. Use COSMO-RS simulations to predict solvent compatibility .
Experimental Validation : Perform parallel shake-flask experiments in buffered (pH 2–7) and unbuffered solvents. Quantify via UV-Vis (λmax ~210 nm) or HPLC .
Basic: What is the role of the Boc group in this compound’s stability?
Methodological Answer:
The Boc group:
Protects the Secondary Amine : Prevents undesired nucleophilic reactions (e.g., acylation, oxidation) during synthesis.
Enhances Crystallinity : The bulky tert-butyl group promotes ordered crystal packing, aiding purification.
Acid-Labile : Removable under mild acidic conditions (e.g., TFA/DCM or HCl/dioxane) without disrupting the spirocyclic core .
Advanced: How to optimize reaction conditions for spirocyclic ring formation to minimize byproducts?
Methodological Answer:
Catalyst Screening : Test Lewis acids (e.g., ZnCl2, BF3·OEt2) or organocatalysts (e.g., proline derivatives) to enhance cyclization efficiency.
Solvent Effects : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize transition states.
Temperature Control : Perform reactions under reflux (80–100°C) or microwave-assisted conditions (150°C, 30 min) to accelerate kinetics.
Byproduct Analysis : Use GC-MS or HRMS to identify dimers or open-chain intermediates; optimize stoichiometry (amine:carbonyl = 1:1.2) to suppress them .
Basic: How to assess the compound’s stability under storage conditions?
Methodological Answer:
Forced Degradation Studies :
- Heat : Incubate at 40°C/75% RH for 4 weeks.
- Light : Expose to UV (254 nm) for 48 hrs.
- Hydrolysis : Treat with 0.1N HCl/NaOH at 25°C for 24 hrs.
Analysis : Monitor degradation via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient). Key degradants include de-Boc product (Δm/z = -100) and decarboxylated derivatives .
Advanced: What strategies resolve low yields in the final hydrolysis step to the carboxylic acid?
Methodological Answer:
Low yields may stem from:
Incomplete Ester Hydrolysis : Use excess LiOH (3 eq.) in THF/H2O (3:1) at 50°C for 12 hrs.
Side Reactions : Add BHT (0.1%) to suppress radical-mediated decarboxylation.
Workup Optimization : Acidify cautiously (pH 4–5) with dilute HCl to precipitate the carboxylic acid; avoid localized acidity to prevent Boc cleavage .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat.
- Ventilation : Use a fume hood for weighing and reactions.
- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect waste in designated containers .
Advanced: How to investigate metabolic pathways of this compound in vitro?
Methodological Answer:
Liver Microsomes : Incubate with human liver microsomes (HLM) + NADPH (1 mM) at 37°C.
Metabolite ID : Use UPLC-QTOF (ESI+ mode) to detect phase I (oxidation, dealkylation) and phase II (glucuronidation) metabolites.
Enzyme Mapping : Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
